

physical and chemical properties of (Phenylsulfonyl)acetonitrile

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Compound of Interest

Compound Name: (Phenylsulfonyl)acetonitrile

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(Phenylsulfonyl)acetonitrile: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Phenylsulfonyl)acetonitrile, a versatile bifunctional reagent, holds a significant position in modern organic synthesis and medicinal chemistry. Its unique structure, featuring a phenylsulfonyl group and a nitrile moiety attached to a methylene bridge, imparts a distinct reactivity profile, making it a valuable building block for the construction of a diverse array of heterocyclic compounds and complex organic molecules. The electron-withdrawing nature of both the sulfonyl and cyano groups renders the methylene protons acidic, facilitating its participation in a variety of carbon-carbon bond-forming reactions. This technical guide provides an in-depth overview of the physical, chemical, and spectral properties of **(phenylsulfonyl)acetonitrile**, along with detailed experimental protocols for its key reactions and an exploration of the biological activities of its derivatives.

Core Physical and Chemical Properties

A thorough understanding of the physicochemical properties of **(phenylsulfonyl)acetonitrile** is fundamental for its effective application in research and development. The key properties are summarized in the tables below.

General and Physical Properties

Property	Value	Reference(s)
Molecular Formula	C ₈ H ₇ NO ₂ S	[1]
Molecular Weight	181.21 g/mol	[1][2]
Appearance	White to off-white-greyish crystalline powder	[3]
Melting Point	112-114 °C (lit.)	[2]
Boiling Point	398.5 ± 34.0 °C (Predicted)	[3]
Density	1.284 ± 0.06 g/cm ³ (20 °C, 760 Torr)	[3]
Solubility	Soluble in Methanol.	[3]

Identifiers

Identifier	Value	Reference(s)
CAS Number	7605-28-9	[1][2]
EINECS Number	231-515-0	[1]
Beilstein/REAXYS Number	640716	[2]
PubChem CID	82077	[1]

Acidity

While a specific experimentally determined pKa value for **(phenylsulfonyl)acetonitrile** in a given solvent is not readily available in the cited literature, the presence of two strong electron-withdrawing groups (phenylsulfonyl and cyano) on the methylene carbon significantly increases the acidity of the α-protons. For context, the pKa of similar compounds with α-sulfonyl and α-cyano groups in DMSO are known to be in the acidic range. For example, the pKa of a compound with a phenylsulfonyl and another electron-withdrawing group in DMSO is 15.1.[4] This acidity is the driving force for its utility in base-catalyzed reactions.

Spectral Data

The structural characterization of **(phenylsulfonyl)acetonitrile** is well-established through various spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum of **(phenylsulfonyl)acetonitrile** exhibits characteristic signals corresponding to the aromatic protons of the phenyl group and the methylene protons. The chemical shifts (δ) are typically observed in the following regions:

- Aromatic Protons (C₆H₅): Multiplet in the range of δ 7.5-8.0 ppm.
- Methylene Protons (CH₂): Singlet around δ 4.0-4.5 ppm.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides further confirmation of the structure with signals for the aromatic carbons, the methylene carbon, and the nitrile carbon.

Infrared (IR) Spectroscopy

The IR spectrum of **(phenylsulfonyl)acetonitrile** displays characteristic absorption bands for its functional groups:

- C \equiv N stretch (nitrile): A sharp, medium-intensity band around 2250 cm⁻¹.
- S=O stretch (sulfone): Two strong bands, typically around 1330 cm⁻¹ (asymmetric) and 1150 cm⁻¹ (symmetric).
- Aromatic C-H stretch: Bands above 3000 cm⁻¹.
- Aromatic C=C stretch: Bands in the 1600-1450 cm⁻¹ region.

Key Chemical Reactions and Experimental Protocols

(Phenylsulfonyl)acetonitrile is a key substrate in several important organic transformations, most notably the Knoevenagel condensation and the Mitsunobu reaction.

Knoevenagel Condensation

The acidic methylene protons of **(phenylsulfonyl)acetonitrile** readily participate in Knoevenagel condensations with aldehydes and ketones in the presence of a base to form α,β -unsaturated sulfones.

This protocol describes a representative Knoevenagel condensation of **(phenylsulfonyl)acetonitrile** with benzaldehyde.^{[5][6]}

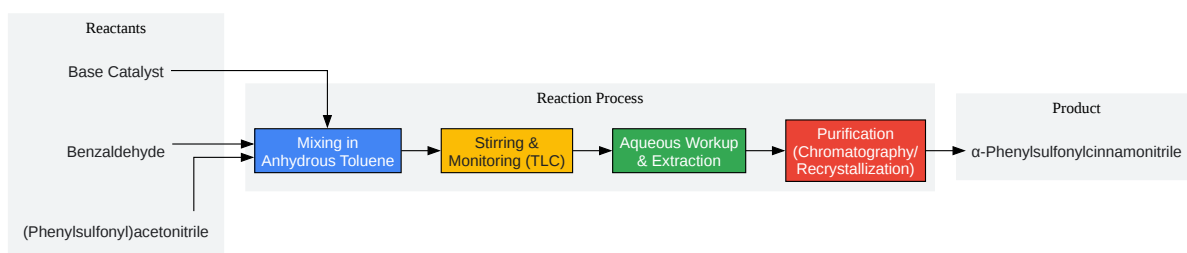
Materials:

- **(Phenylsulfonyl)acetonitrile** (1 equivalent)
- Benzaldehyde (1.1 equivalents)
- Anhydrous Toluene
- Catalyst (e.g., a catalytic amount of a suitable base like piperidine or a phase-transfer catalyst)
- Anhydrous Magnesium Sulfate or Sodium Sulfate
- Solvents for extraction and purification (e.g., ethyl acetate, hexane)

Procedure:

- To a solution of **(phenylsulfonyl)acetonitrile** in anhydrous toluene, add benzaldehyde and the catalyst.
- The reaction mixture is stirred, typically at room temperature or with gentle heating, and monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
- Upon completion, the reaction mixture is diluted with a suitable organic solvent like ethyl acetate and washed with water and brine.

- The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.
- The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the desired α -phenylsulfonylcinnamionitrile.



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Caption: Knoevenagel Condensation Workflow.

Mitsunobu Reaction

(Phenylsulfonyl)acetonitrile can act as a nucleophile in the Mitsunobu reaction for the dehydrative alkylation of alcohols.^{[2][7]} This reaction proceeds with an inversion of stereochemistry at the alcohol's chiral center.

This protocol outlines a general procedure for the Mitsunobu reaction using **(phenylsulfonyl)acetonitrile**.^{[7][8][9]}

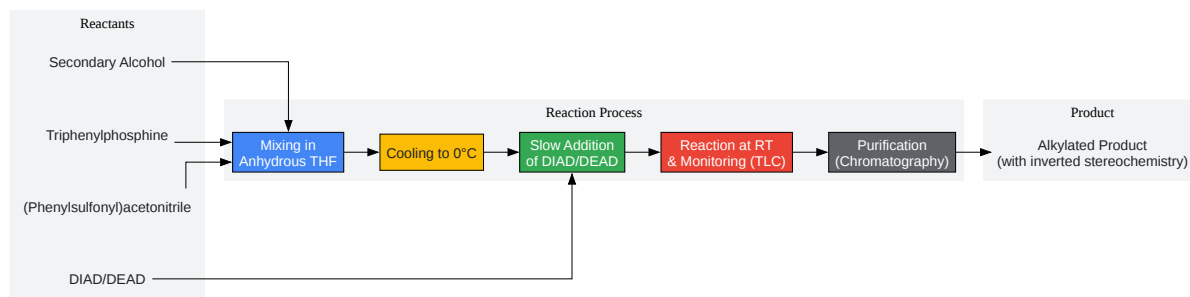
Materials:

- Secondary Alcohol (1 equivalent)

- **(Phenylsulfonyl)acetonitrile** (1.5 equivalents)
- Triphenylphosphine (PPh_3) (1.5 equivalents)
- Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equivalents)
- Anhydrous Tetrahydrofuran (THF)
- Solvents for extraction and purification (e.g., ethyl acetate, hexane)

Procedure:

- In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the secondary alcohol, **(phenylsulfonyl)acetonitrile**, and triphenylphosphine in anhydrous THF.
- Cool the mixture to 0 °C in an ice bath.
- Slowly add DIAD or DEAD dropwise to the stirred solution.
- Allow the reaction to warm to room temperature and stir for several hours, monitoring its progress by TLC.
- Once the reaction is complete, concentrate the mixture under reduced pressure.
- The residue is then purified by flash column chromatography on silica gel to isolate the alkylated product.



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Caption: Mitsunobu Reaction Workflow.

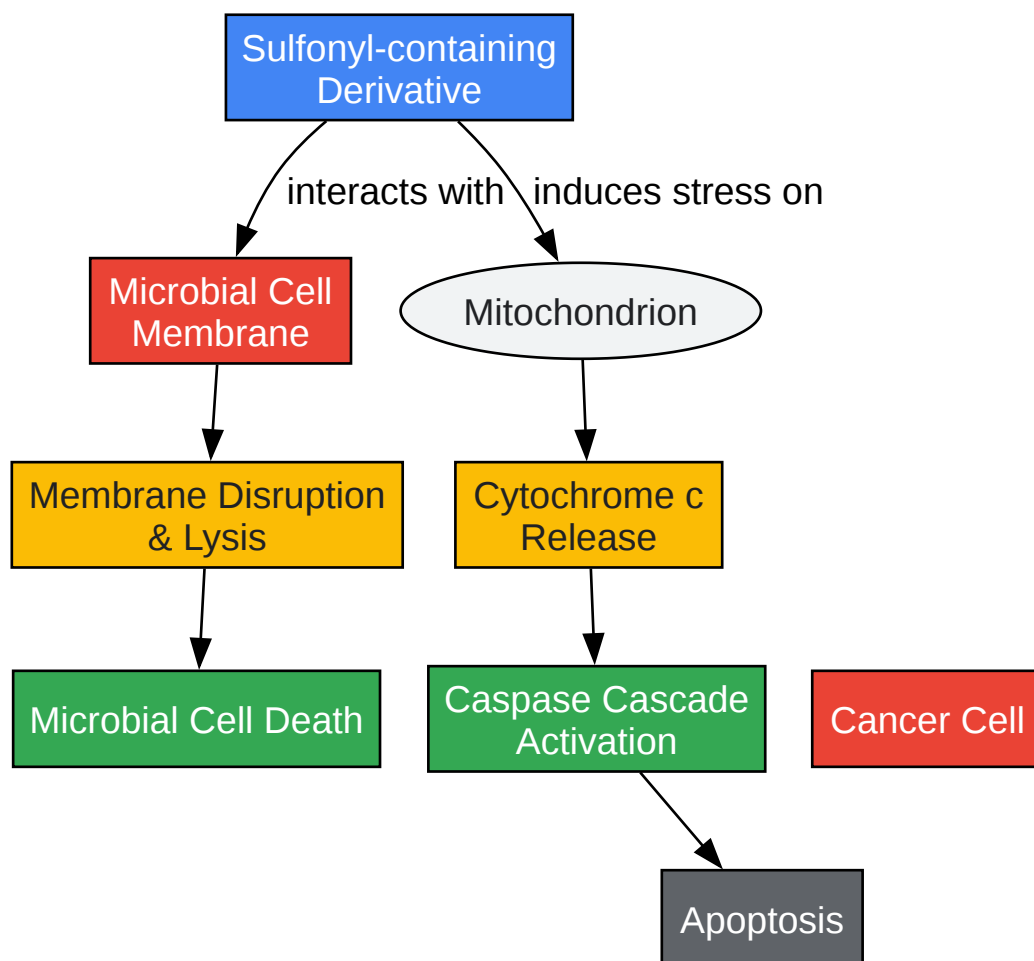
Applications in Drug Development and Biological Activity of Derivatives

While **(phenylsulfonyl)acetonitrile** itself is primarily a synthetic intermediate, its derivatives have garnered significant interest in drug discovery due to their broad spectrum of biological activities. The sulfone moiety is a key pharmacophore in a number of therapeutic agents.

Antimicrobial and Cytotoxic Activity of Sulfone Derivatives

Derivatives of **(phenylsulfonyl)acetonitrile** are precursors to a variety of heterocyclic compounds, including pyridines, chromenes, and thiophenes, which have been investigated for their medicinal properties.^[10] Sulfone-containing compounds, in general, have been reported to exhibit antimicrobial and cytotoxic activities.

The precise mechanism of action for the antimicrobial effects of sulfone derivatives is an active area of research, but it is often hypothesized to involve the disruption of microbial cell membranes.[5] For their cytotoxic effects against cancer cells, some quinoline derivatives containing sulfonyl groups are known to induce apoptosis. This programmed cell death can be triggered through the modulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of a caspase cascade.



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Caption: Plausible Mechanisms of Action.

Conclusion

(Phenylsulfonyl)acetonitrile is a cornerstone reagent in organic synthesis, offering a gateway to a vast landscape of molecular complexity. Its well-defined physical and chemical properties, coupled with its predictable reactivity in key transformations like the Knoevenagel condensation

and Mitsunobu reaction, make it an indispensable tool for chemists. The continued exploration of the biological activities of its derivatives underscores its importance in the field of drug discovery and development, promising new avenues for therapeutic intervention. This guide serves as a comprehensive resource for researchers and scientists seeking to harness the full potential of this versatile molecule.

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